(6-Amino-3,5-dibromopyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a chemical compound characterized by its unique structure, which includes an amino group, two bromine atoms, and a methanol group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol typically involves multiple steps, starting with the bromination of pyridine derivatives
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (6-Amino-3,5-dibromopyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The bromine atoms can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.
Reduction reactions might involve hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation can yield nitro derivatives.
Reduction can produce compounds with fewer bromine atoms.
Substitution can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
(6-Amino-3,5-dibromopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which (6-Amino-3,5-dibromopyridin-2-yl)methanol exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would vary based on the context of its application.
Comparison with Similar Compounds
(6-Amino-3,5-dibromopyridin-2-yl)methanol can be compared to other similar compounds, such as:
2-Amino-3,5-dibromo-6-methylpyridine: This compound differs by the presence of a methyl group instead of a methanol group.
3,5-Dibromopyridin-2-ol: This compound lacks the amino group present in this compound.
Properties
IUPAC Name |
(6-amino-3,5-dibromopyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBIJEXSGAFPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.